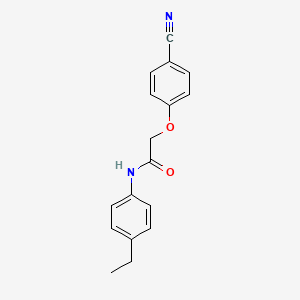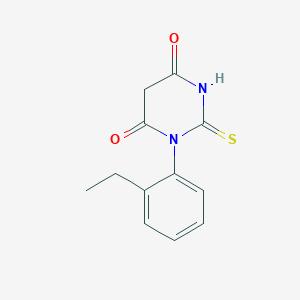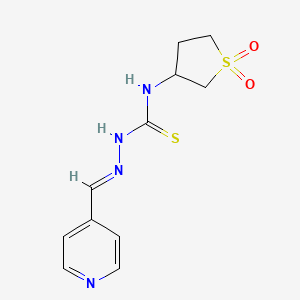
N-2-naphthyl-N'-6-quinoxalinylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-2-naphthyl-N'-6-quinoxalinylthiourea (NQRT) is a chemical compound that has been widely studied for its potential therapeutic applications. It is a thiourea derivative that has been synthesized using various methods, and its mechanism of action involves the inhibition of certain enzymes and receptors in the body. In
科学的研究の応用
N-2-naphthyl-N'-6-quinoxalinylthiourea has been studied for its potential therapeutic applications in various fields such as cancer, diabetes, and neurodegenerative diseases. In cancer research, N-2-naphthyl-N'-6-quinoxalinylthiourea has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In diabetes research, N-2-naphthyl-N'-6-quinoxalinylthiourea has been shown to improve insulin sensitivity and reduce blood glucose levels. In neurodegenerative disease research, N-2-naphthyl-N'-6-quinoxalinylthiourea has been shown to protect neurons from oxidative stress and inflammation.
作用機序
The mechanism of action of N-2-naphthyl-N'-6-quinoxalinylthiourea involves the inhibition of certain enzymes and receptors in the body. It has been shown to inhibit the activity of enzymes such as topoisomerase II and carbonic anhydrase IX, which are involved in cell proliferation and survival. N-2-naphthyl-N'-6-quinoxalinylthiourea has also been shown to inhibit the activity of receptors such as the adenosine A2A receptor, which is involved in inflammation and neurodegeneration.
Biochemical and Physiological Effects:
N-2-naphthyl-N'-6-quinoxalinylthiourea has been shown to have various biochemical and physiological effects in the body. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt pathway. N-2-naphthyl-N'-6-quinoxalinylthiourea has also been shown to improve insulin sensitivity by activating the AMPK pathway and inhibiting the mTOR pathway. In neurodegenerative disease research, N-2-naphthyl-N'-6-quinoxalinylthiourea has been shown to reduce oxidative stress and inflammation by activating the Nrf2 pathway and inhibiting the NF-κB pathway.
実験室実験の利点と制限
N-2-naphthyl-N'-6-quinoxalinylthiourea has several advantages for lab experiments, including its high solubility in organic solvents and its stability under various conditions. However, N-2-naphthyl-N'-6-quinoxalinylthiourea also has some limitations, such as its low water solubility and its potential toxicity at high concentrations. Therefore, it is important to use appropriate safety precautions when handling N-2-naphthyl-N'-6-quinoxalinylthiourea in lab experiments.
将来の方向性
There are several future directions for the research on N-2-naphthyl-N'-6-quinoxalinylthiourea. One direction is to investigate its potential therapeutic applications in other diseases such as cardiovascular diseases and infectious diseases. Another direction is to explore its structure-activity relationship and optimize its pharmacological properties. Additionally, the development of novel synthetic methods for N-2-naphthyl-N'-6-quinoxalinylthiourea could improve its yield and purity, making it more accessible for research and potential therapeutic use.
Conclusion:
In conclusion, N-2-naphthyl-N'-6-quinoxalinylthiourea is a promising chemical compound that has been widely studied for its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N-2-naphthyl-N'-6-quinoxalinylthiourea could lead to the development of novel therapeutic agents for various diseases.
合成法
The synthesis of N-2-naphthyl-N'-6-quinoxalinylthiourea can be achieved through various methods, including the reaction of 2-naphthylamine with quinoxaline-6-thiol in the presence of a catalyst such as copper(II) acetate monohydrate. Another method involves the reaction of 2-naphthylisothiocyanate with quinoxaline-6-amine in the presence of a base such as triethylamine. The yield of N-2-naphthyl-N'-6-quinoxalinylthiourea can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
特性
IUPAC Name |
1-naphthalen-2-yl-3-quinoxalin-6-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4S/c24-19(22-15-6-5-13-3-1-2-4-14(13)11-15)23-16-7-8-17-18(12-16)21-10-9-20-17/h1-12H,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEXZMCDILKNFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=S)NC3=CC4=NC=CN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Naphthalen-2-yl-3-quinoxalin-6-ylthiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}acetamide](/img/structure/B5883798.png)
![methyl 1-[2-(isopropylamino)-2-oxoethyl]-1H-indole-6-carboxylate](/img/structure/B5883806.png)
![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5883833.png)
![3-chloro-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5883839.png)


![1-ethyl-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine](/img/structure/B5883854.png)

![2-{4-[4-(benzyloxy)benzyl]-1-piperazinyl}ethanol](/img/structure/B5883864.png)



